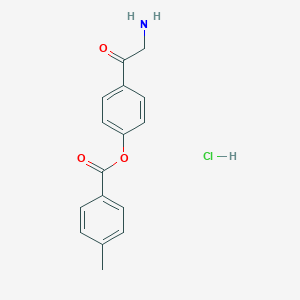![molecular formula C13H18Cl2N2S B13515456 (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is a complex organic compound that features a benzothiophene moiety attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the formation of the benzothiophene ring followed by its attachment to the pyrrolidine ring. Common synthetic methods for benzothiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) or thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This might include continuous flow reactors and the use of automated systems to ensure consistent reaction conditions.
化学反応の分析
Types of Reactions
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can occur at the benzothiophene ring or the pyrrolidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
科学的研究の応用
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of (3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding .
類似化合物との比較
Similar Compounds
Benzothiophene: A simpler analog with similar chemical properties.
Thiophene: Lacks the benzene ring but shares the sulfur-containing heterocycle.
Pyrrolidine: The core structure without the benzothiophene moiety.
Uniqueness
(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride is unique due to the combination of the benzothiophene and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C13H18Cl2N2S |
|---|---|
分子量 |
305.3 g/mol |
IUPAC名 |
(3S)-1-(1-benzothiophen-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H16N2S.2ClH/c14-11-5-6-15(8-11)9-12-7-10-3-1-2-4-13(10)16-12;;/h1-4,7,11H,5-6,8-9,14H2;2*1H/t11-;;/m0../s1 |
InChIキー |
USGNUXLBLVIQDZ-IDMXKUIJSA-N |
異性体SMILES |
C1CN(C[C@H]1N)CC2=CC3=CC=CC=C3S2.Cl.Cl |
正規SMILES |
C1CN(CC1N)CC2=CC3=CC=CC=C3S2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



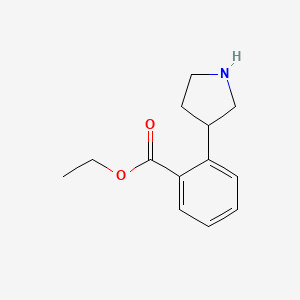
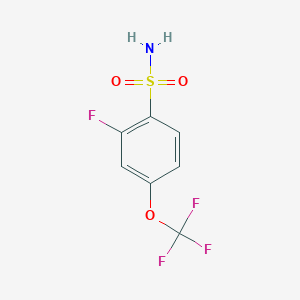


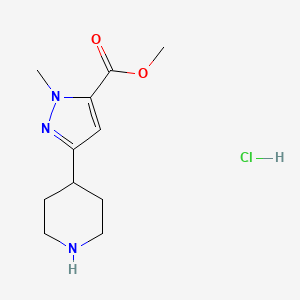
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
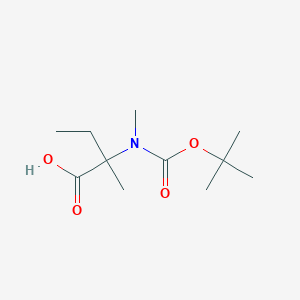
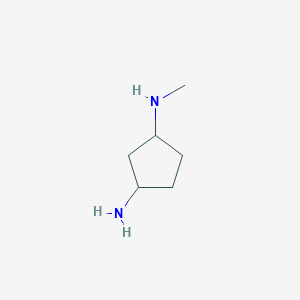
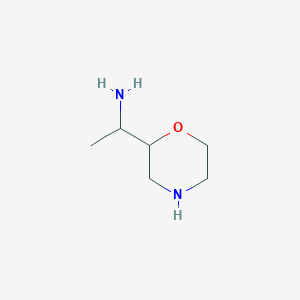
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)

